![molecular formula C11H15ClN2 B3022255 [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride CAS No. 52971-31-0](/img/structure/B3022255.png)
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride
描述
“[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 52971-31-0. Its molecular weight is 210.71 and its IUPAC name is 1-(1-methyl-1H-indol-3-yl)ethylamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2.ClH/c1-8(12)10-7-13(2)11-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 210.71 .科学研究应用
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochlorideindol-3-YL-ethylamine hydrochloride is widely used in scientific research due to its ability to bind to receptors in the body. It has been used to study the effects of certain drugs on the brain and nervous system, as well as to study the biochemical and physiological effects of certain hormones. It has also been used to study the effects of certain drugs on the cardiovascular system, as well as to study the biochemical and physiological effects of certain drugs on the liver and kidney. Additionally, [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochlorideindol-3-YL-ethylamine hydrochloride has been used in drug design, as it can be used to identify potential drug targets.
作用机制
Target of Action
The primary targets of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride are currently unknown. This compound is a derivative of indole, a ubiquitous component of biologically potent naturally occurring compounds
Mode of Action
Indole derivatives have been shown to exhibit a wide range of biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives have been reported to influence various biological pathways
实验室实验的优点和局限性
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochlorideindol-3-YL-ethylamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochlorideindol-3-YL-ethylamine hydrochloride has several limitations for use in laboratory experiments. It is a relatively weak agonist at certain serotonin and dopamine receptors, making it less effective than some other compounds for certain types of experiments. Additionally, it is not very soluble in aqueous solutions, making it difficult to use in some experiments.
未来方向
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochlorideindol-3-YL-ethylamine hydrochloride has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods for the compound, as well as improving its potency as an agonist at certain serotonin and dopamine receptors. Additionally, future research could focus on developing new uses for the compound, such as in drug design or in the study of the biochemical and physiological effects of certain hormones. Finally, future research could focus on developing more efficient methods for the separation of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochlorideindol-3-YL-ethylamine hydrochloride and 3-methyl-1H-indol-3-yl-ethylamine hydrochloride, as well as improving the solubility of the compound in aqueous solutions.
生化分析
Biochemical Properties
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in oxidative stress responses, such as NADPH oxidase . These interactions often result in the modulation of enzyme activity, which can influence cellular redox states and signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species levels and activating apoptotic pathways . Additionally, this compound may affect cell cycle regulation, leading to cell cycle arrest in specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to modulate the activity of sirtuins, a family of proteins involved in cellular stress responses and metabolism . This modulation can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions can alter the metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported into cells via organic cation transporters, which facilitate their uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the mitochondria, where they modulate mitochondrial function and oxidative stress responses .
属性
IUPAC Name |
1-(1-methylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(12)10-7-13(2)11-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGVXHXWUVIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


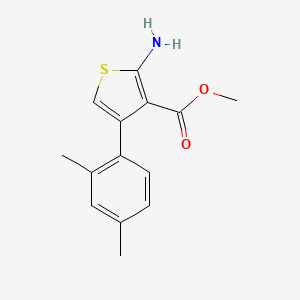
![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)
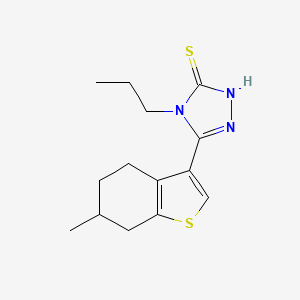
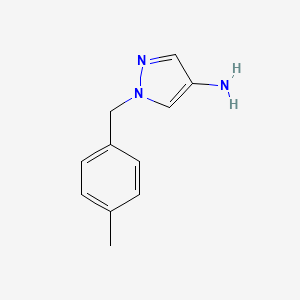
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)
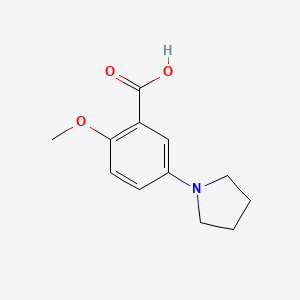
![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)
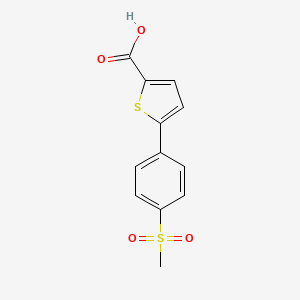
![2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022188.png)
![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)
![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)
![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)
![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)
![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)
